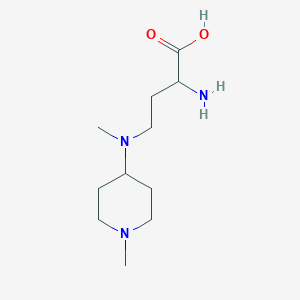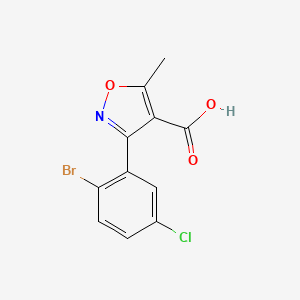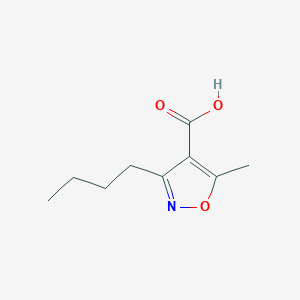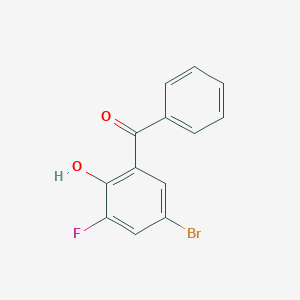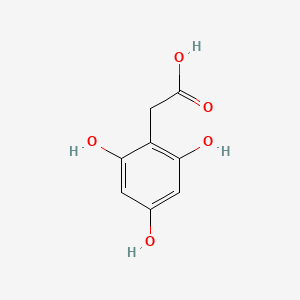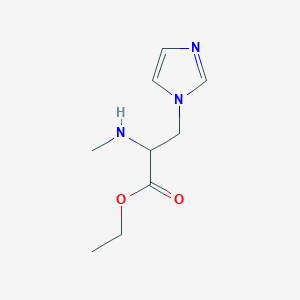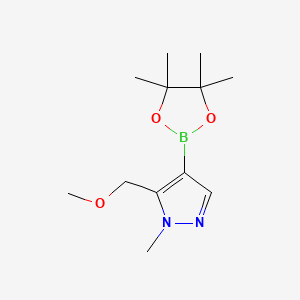
(2-Chlorocyclohexyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorocyclohexyl)methanamine is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with a chlorine atom at the second position and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorocyclohexyl)methanamine typically involves the chlorination of cyclohexylmethanamine. One common method is the reaction of cyclohexylmethanamine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
For industrial-scale production, a continuous hydrogenation process can be employed. This involves the use of benzene methanamine as a starting material, which is hydrogenated in the presence of a ruthenium catalyst in a fixed-bed reactor. The reaction conditions typically include temperatures ranging from 80 to 120°C and pressures between 1 to 5 MPa .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chlorocyclohexyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form cyclohexylmethanamine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Cyclohexanol derivatives.
Oxidation: Nitroso or nitro compounds.
Reduction: Cyclohexylmethanamine.
Wissenschaftliche Forschungsanwendungen
(2-Chlorocyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Chlorocyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and amine group play crucial roles in its binding affinity and reactivity. The compound can act as a nucleophile, participating in various biochemical pathways and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylmethanamine: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
Hexamethylenetetramine: A heterocyclic compound with a different structure and applications.
Methenamine: Used as a urinary antiseptic, with a different mechanism of action and therapeutic use.
Uniqueness
(2-Chlorocyclohexyl)methanamine is unique due to the presence of the chlorine atom, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry. The chlorine substitution allows for selective reactions that are not possible with unsubstituted cyclohexylmethanamine.
Eigenschaften
Molekularformel |
C7H14ClN |
|---|---|
Molekulargewicht |
147.64 g/mol |
IUPAC-Name |
(2-chlorocyclohexyl)methanamine |
InChI |
InChI=1S/C7H14ClN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-5,9H2 |
InChI-Schlüssel |
ODIQIEADGNMRQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


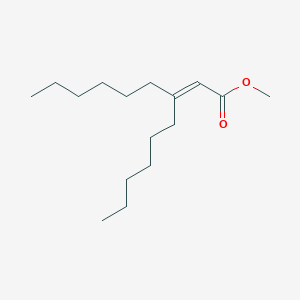
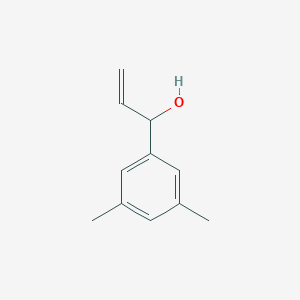
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoicacid](/img/structure/B15325605.png)
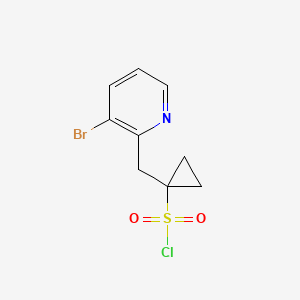
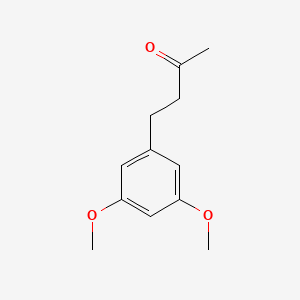
![2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B15325622.png)
![3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B15325629.png)
